1-Benzyl-2-(4-fluorophenyl)pyrrolidine
CAS No.:
Cat. No.: VC15863865
Molecular Formula: C17H18FN
Molecular Weight: 255.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H18FN |
|---|---|
| Molecular Weight | 255.33 g/mol |
| IUPAC Name | 1-benzyl-2-(4-fluorophenyl)pyrrolidine |
| Standard InChI | InChI=1S/C17H18FN/c18-16-10-8-15(9-11-16)17-7-4-12-19(17)13-14-5-2-1-3-6-14/h1-3,5-6,8-11,17H,4,7,12-13H2 |
| Standard InChI Key | JKWRIZVPHCHZGD-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(N(C1)CC2=CC=CC=C2)C3=CC=C(C=C3)F |
Introduction
Structural Characteristics and Molecular Properties
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₈FN |
| Molecular Weight | 255.33 g/mol |
| IUPAC Name | 1-benzyl-2-(4-fluorophenyl)pyrrolidine |
| logP (Predicted) | 3.8 ± 0.5 |
| Topological Polar Surface Area | 12.4 Ų |
Synthetic Methodologies
Ring Formation and Functionalization
The pyrrolidine core is typically synthesized via cyclization of γ-aminobutyraldehyde derivatives or through [3+2] cycloaddition reactions. A reported route involves the use of tert-butoxycarbonyl (Boc) protection to stabilize intermediates during ring closure . For instance, Boc-protected aminopyridines undergo lithiation and subsequent reaction with bicyclic ethers to yield trans-alcohol intermediates, which are further functionalized.
Critical Reaction Conditions
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Temperature: 80–100°C for coupling reactions.
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Catalysts: Pd(PPh₃)₄ for cross-couplings.
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Protecting Groups: Boc for amine protection to prevent side reactions .
Physicochemical and Pharmacokinetic Profiles
Solubility and Lipophilicity
The compound’s logP value (~3.8) suggests moderate lipophilicity, favoring blood-brain barrier penetration. Aqueous solubility is limited (<1 mg/mL at pH 7.4), necessitating formulation adjustments for in vivo studies .
Metabolic Stability
In vitro microsomal assays using human liver microsomes indicate moderate clearance, with cytochrome P450 3A4 (CYP3A4) as the primary metabolizing enzyme. Fluorine’s electron-withdrawing effect slows oxidative degradation compared to non-fluorinated analogs .
Biological Activity and Mechanisms
Antimicrobial and Anticancer Effects
Pyrrolidine analogs substituted with aromatic groups exhibit broad-spectrum antimicrobial activity. For example, derivatives with MIC values of 3.12–12.5 µg/mL against Staphylococcus aureus and Escherichia coli highlight the role of fluorine in boosting potency. Anticancer activity via aromatase inhibition (IC₅₀ ~23.8 µM) has also been observed in similar compounds.
Applications in Drug Discovery
Neurological Therapeutics
The compound’s ability to cross the blood-brain barrier makes it a candidate for treating neurodegenerative disorders. nNOS inhibitors reduce nitric oxide-mediated neurotoxicity, suggesting potential in stroke and Parkinson’s disease models .
Antibiotic Adjuvants
Fluorinated pyrrolidines may combat antibiotic resistance by disrupting bacterial efflux pumps. Synergistic studies with ciprofloxacin show a 4–8-fold reduction in MIC against resistant Pseudomonas aeruginosa strains.
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